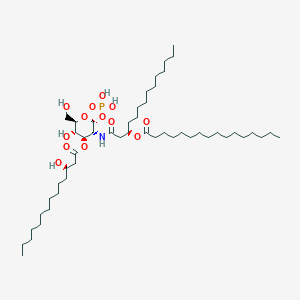

![molecular formula C24H29ClN6OS B1675631 2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride CAS No. 946518-60-1](/img/structure/B1675631.png)

2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride

説明

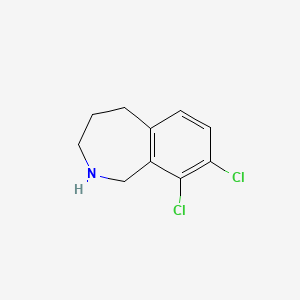

This compound is an inhibitor of IkB-kinase (IKK2). Small molecules that inhibit IkB-kinase and NF-κB pathways are potential anti-inflammatory drug candidates .

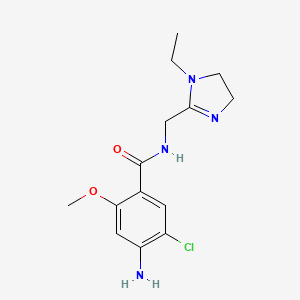

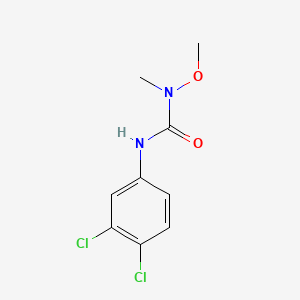

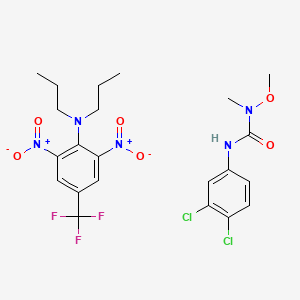

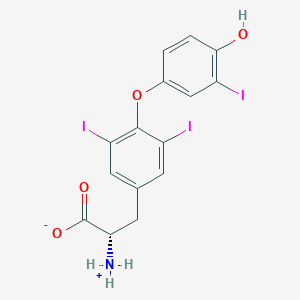

Molecular Structure Analysis

The molecular structure of this compound is complex. It has been covalently bound to the Jak3 Kinase Domain in a crystal structure . The high degree of structural conservation of the JAK ATP binding pockets has posed a considerable challenge to medicinal chemists .科学的研究の応用

Cancer Research: IKK2 Inhibition

LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), which plays a crucial role in the NF-κB signaling pathway, often implicated in cancer progression and resistance to therapy. By inhibiting IKK2, LY2409881 can suppress the activity of NF-κB subunit p65 in lymphoma cells, potentially leading to reduced tumor growth and enhanced sensitivity to other treatments .

Synergistic Drug Combinations

Studies have shown that LY2409881 synergizes potently with histone deacetylase (HDAC) inhibitors in preclinical models of lymphoma. This synergy may be due to the downregulation of NF-κB signaling, suggesting that LY2409881 could be part of combination therapies to improve treatment outcomes .

Cytotoxicity Assays

LY2409881 has been used in cytotoxicity assays to determine its effect on cell viability, particularly in cancer cells. Its ability to selectively inhibit IKK2 makes it a valuable tool for studying the role of this kinase in cell survival and death .

Pharmacokinetics and Safety Studies

The compound has been tested in mice at various dose levels (50, 100, and 200 mg/kg), showing significant inhibition of tumor growth without adverse effects, indicating a favorable safety profile for further preclinical development .

Drug Resistance Mechanisms

Understanding how cancer cells develop resistance to therapies is crucial for improving treatment strategies. LY2409881 can be used to study the role of NF-κB signaling in drug resistance mechanisms.

The Novel IKK2 Inhibitor LY2409881 Potently Synergizes with Histone Deacetylase Inhibitors

作用機序

Target of Action

LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .

Mode of Action

LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .

Result of Action

LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .

Action Environment

The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .

特性

IUPAC Name |

2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXCRLAGBWKVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl4N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。